Superior Enantioselectivity in Enzymatic Resolution Versus 6-Chloro and Non-Fluorinated Analogs
6-Fluorochromane-2-carboxylic acid (FCCA) can be resolved into its (S) and (R)-enantiomers with exceptionally high enantiomeric excess (ee) using specific esterases (EstS and EstR) [1]. For the (S)-enantiomer, an ee of >99% was achieved, and for the (R)-enantiomer, an ee of 95-96% was achieved [1]. This is in stark contrast to the 6-chloro analog, where such specific enzymatic resolution data is not reported, and non-fluorinated chromane-2-carboxylic acid derivatives, which may rely on less efficient chemical resolution methods [1]. The sequential biphasic batch resolution method produced 229.3 mM of (S)-FCCAs with 96.9% ee and 224.1 mM of (R)-FCCAs with 99.1% ee in 40 hours, affording a 93.5% total mole yield [1]. This represents a significant advantage over traditional chemical resolution, which is often complex and low-yielding [1].
| Evidence Dimension | Enantiomeric Excess (ee) of (S)-enantiomer from enzymatic resolution |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | 6-Chlorochromane-2-carboxylic acid and Chromane-2-carboxylic acid |
| Quantified Difference | Not quantifiable for comparators due to lack of specific enzymatic resolution data; target compound shows near-optical purity. |
| Conditions | Aqueous-toluene biphasic system using racemic methyl 6-fluoro-chroman-2-carboxylate as substrate and esterases EstS and EstR from Geobacillus thermocatenulatus [1]. |
Why This Matters
This level of enantioselectivity is critical for synthesizing optically pure APIs like nebivolol, where the (S)- and (R)-enantiomers have different pharmacological activities and safety profiles.
- [1] Jiang, M., Liu, Y.-J., Liu, G.-S., Zhou, W., Shen, Y.-L., Gao, B., Wang, F.-Q., & Wei, D.-Z. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 2022, 24(8), 3235-3242. View Source
